molecular formula C19H24N2OS B2625909 3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 953917-74-3

3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2625909
CAS RN: 953917-74-3
M. Wt: 328.47
InChI Key: JSLMQUIWTLRWCT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” consists of a benzamide group connected to a piperidine and a thiophene group via a methylene linker.


Physical And Chemical Properties Analysis

The molecular formula of “3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is C18H22N2OS, and its molecular weight is 314.45.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including the compound , serve as essential building blocks in drug development. Their structural versatility allows for modifications that influence biological activity. Researchers have explored various synthetic routes to create substituted piperidines, which are crucial for constructing pharmaceutical agents . The piperidine moiety often appears in drugs targeting central nervous system disorders, pain management, and cardiovascular diseases.

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, have gained attention due to their unique three-dimensional structure. These compounds exhibit diverse reactivity and can be synthesized through cyclization reactions. Researchers have explored their use in natural product synthesis and as intermediates for complex molecules .

Condensed Piperidines: Bridging Rings

Condensed piperidines involve fusing the piperidine ring with other heterocycles or aromatic systems. These compounds offer interesting structural features and have applications in medicinal chemistry. For instance, bridged piperidines can enhance drug selectivity and pharmacokinetics .

Piperidinones: Bioactive Scaffolds

Piperidinones, which contain a ketone group within the piperidine ring, exhibit diverse biological activities. Researchers have explored their potential as antiviral, antibacterial, and anticancer agents. The synthesis of piperidinones remains an active area of investigation .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) provide efficient routes to access complex molecules. Piperidines participate in MCRs, leading to diverse products. Researchers have utilized MCRs to create libraries of bioactive compounds for drug discovery .

Biological Evaluation and Pharmacological Activity

Both synthetic and natural piperidines undergo rigorous biological evaluation. Researchers assess their interactions with biological targets, toxicity profiles, and pharmacokinetic properties. Piperidine-containing compounds have shown promise in areas such as pain management, neuroprotection, and antitumor activity .

Future Directions

Piperidine derivatives, including “3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

3-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-15-4-2-5-17(12-15)19(22)20-13-16-7-9-21(10-8-16)14-18-6-3-11-23-18/h2-6,11-12,16H,7-10,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLMQUIWTLRWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

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